1-[2-(Benzyloxy)phenyl]-3-phenylprop-2-en-1-one 1-[2-(Benzyloxy)phenyl]-3-phenylprop-2-en-1-one
Brand Name: Vulcanchem
CAS No.: 31487-82-8
VCID: VC0471537
InChI: InChI=1S/C22H18O2/c23-21(16-15-18-9-3-1-4-10-18)20-13-7-8-14-22(20)24-17-19-11-5-2-6-12-19/h1-16H,17H2/b16-15+
SMILES: C1=CC=C(C=C1)COC2=CC=CC=C2C(=O)C=CC3=CC=CC=C3
Molecular Formula: C22H18O2
Molecular Weight: 314.4g/mol

1-[2-(Benzyloxy)phenyl]-3-phenylprop-2-en-1-one

CAS No.: 31487-82-8

Main Products

VCID: VC0471537

Molecular Formula: C22H18O2

Molecular Weight: 314.4g/mol

1-[2-(Benzyloxy)phenyl]-3-phenylprop-2-en-1-one - 31487-82-8

CAS No. 31487-82-8
Product Name 1-[2-(Benzyloxy)phenyl]-3-phenylprop-2-en-1-one
Molecular Formula C22H18O2
Molecular Weight 314.4g/mol
IUPAC Name (E)-3-phenyl-1-(2-phenylmethoxyphenyl)prop-2-en-1-one
Standard InChI InChI=1S/C22H18O2/c23-21(16-15-18-9-3-1-4-10-18)20-13-7-8-14-22(20)24-17-19-11-5-2-6-12-19/h1-16H,17H2/b16-15+
Standard InChIKey MEOINBGIBHDCGD-FOCLMDBBSA-N
Isomeric SMILES C1=CC=C(C=C1)COC2=CC=CC=C2C(=O)/C=C/C3=CC=CC=C3
SMILES C1=CC=C(C=C1)COC2=CC=CC=C2C(=O)C=CC3=CC=CC=C3
Canonical SMILES C1=CC=C(C=C1)COC2=CC=CC=C2C(=O)C=CC3=CC=CC=C3
PubChem Compound 5709319
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator